

^1H and ^{13}C NMR spectral analysis of 3,4-Difluorobenzyl derivatives

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Compound of Interest

Compound Name: 3,4-Difluorobenzyl bromide

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A Comparative Guide to the ^1H and ^{13}C NMR Spectral Analysis of 3,4-Difluorobenzyl Derivatives

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for key 3,4-Difluorobenzyl derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a clear understanding of their structural characterization through NMR spectroscopy. The guide presents quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the proton and carbon NMR spectral data for 3,4-Difluorobenzyl alcohol and 3,4-Difluorobenzaldehyde. These derivatives serve as representative examples of the 3,4-difluorobenzyl moiety, with the key difference being the oxidation state of the benzylic carbon.

Table 1: ^1H and ^{13}C NMR Data for 3,4-Difluorobenzyl alcohol

¹ H NMR (CDCl ₃)	δ (ppm)	Multiplicity	J (Hz)	Assignment
7.18-7.05	m	3H, Ar-H		
4.67	s	2H, CH ₂		
1.65	s	1H, OH		
¹³ C NMR (CDCl ₃)	δ (ppm)	Assignment		
150.0 (dd, J=246.3, 12.5 Hz)	C-F			
149.8 (dd, J=248.8, 12.5 Hz)	C-F			
137.9 (t, J=3.8 Hz)	Ar-C			
122.8 (dd, J=6.3, 3.8 Hz)	Ar-CH			
117.3 (d, J=17.5 Hz)	Ar-CH			
116.9 (d, J=17.5 Hz)	Ar-CH			
64.2	CH ₂ OH			

Data sourced from publicly available spectral databases.

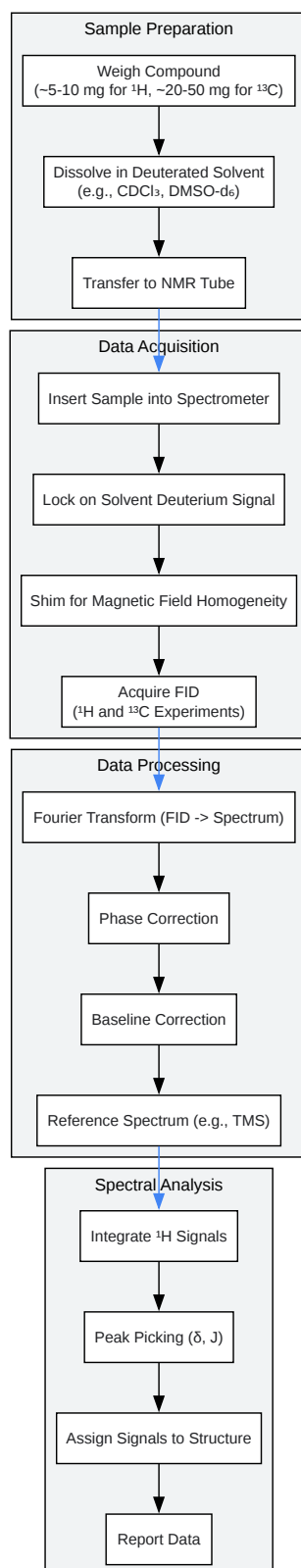
Table 2: ¹H and ¹³C NMR Data for 3,4-Difluorobenzaldehyde

¹ H NMR (CDCl ₃)	δ (ppm)	Multiplicity	J (Hz)	Assignment
9.91	s	1H, CHO		
7.65-7.59	m	1H, Ar-H		
7.55-7.49	m	1H, Ar-H		
7.35-7.28	m	1H, Ar-H		
¹³ C NMR (CDCl ₃)	δ (ppm)	Assignment		
189.5	CHO			
158.1 (dd, J=258.8, 12.5 Hz)	C-F			
155.4 (dd, J=253.8, 12.5 Hz)	C-F			
133.4 (t, J=3.8 Hz)	Ar-C			
126.9 (dd, J=6.3, 3.8 Hz)	Ar-CH			
119.5 (d, J=18.8 Hz)	Ar-CH			
118.0 (d, J=17.5 Hz)	Ar-CH			

Data sourced from publicly available spectral databases.[\[1\]](#)[\[2\]](#)

NMR Analysis Workflow

The process of NMR spectral analysis follows a structured workflow, from initial sample handling to the final interpretation of the data. This logical progression ensures data quality and accurate structural elucidation.



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References

- 1. 3,4-Difluorobenzaldehyde(34036-07-2) ^{13}C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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